

A Guide to the Spectroscopic Characterization of 2-Fluoro-6-methoxybenzoic Acid

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Compound of Interest

Compound Name: 2-Fluoro-6-methoxybenzoic acid

Cat. No.: B139930

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Introduction

2-Fluoro-6-methoxybenzoic acid (CAS 137654-21-8) is a substituted aromatic carboxylic acid with potential applications in medicinal chemistry and materials science.^{[1][2]} Its chemical structure, featuring a fluorine atom and a methoxy group ortho to the carboxylic acid function, presents a unique substitution pattern that influences its chemical reactivity and spectroscopic properties. This guide provides an in-depth analysis of the spectroscopic data for **2-fluoro-6-methoxybenzoic acid**, offering both experimental data where available and expert interpretation based on established principles of spectroscopy. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis, characterization, and application of novel chemical entities.

The strategic placement of the fluoro and methoxy groups is expected to significantly impact the electronic environment of the aromatic ring and the conformation of the carboxylic acid group, making a thorough spectroscopic analysis crucial for unambiguous structure elucidation and quality control.

Molecular Structure and Physicochemical Properties

A foundational understanding of the molecule's composition is paramount before delving into its spectral data.

Property	Value	Source
Molecular Formula	$C_8H_7FO_3$	[3]
Molecular Weight	170.14 g/mol	[2]
Melting Point	89-93 °C	[1]
Boiling Point	259 °C	
Appearance	Off-white to pale lemon solid	[4]

Below is a diagram illustrating the molecular structure of **2-fluoro-6-methoxybenzoic acid** with IUPAC numbering for the aromatic carbons, which will be referenced in the NMR section.

Caption: Molecular structure of **2-Fluoro-6-methoxybenzoic acid**.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, enabling the determination of its molecular weight and offering insights into its structure.

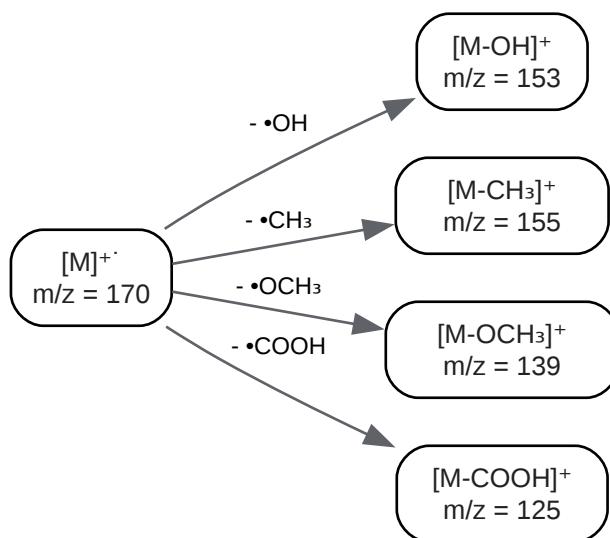
Predicted Mass Spectrum

While an experimental mass spectrum is not readily available in public databases, the expected key features can be predicted with high confidence based on the molecular formula.

- Molecular Ion (M^+): The molecular ion peak is expected at an m/z corresponding to the molecular weight of the compound. For **2-fluoro-6-methoxybenzoic acid** ($C_8H_7FO_3$), the nominal molecular weight is 170.14 g/mol. Therefore, the molecular ion peak $[M]^+$ should be observed at m/z 170.
- High-Resolution Mass Spectrometry (HRMS): For a more precise determination, the exact mass is calculated as 170.0379 Da.[3] This value is crucial for confirming the elemental composition.

Plausible Fragmentation Pathway

Electron ionization (EI) is a common high-energy ionization technique that leads to extensive fragmentation. The fragmentation of **2-fluoro-6-methoxybenzoic acid** is expected to proceed through characteristic losses of functional groups.



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Caption: Predicted major fragmentation pathways for **2-Fluoro-6-methoxybenzoic acid** in EI-MS.

- Loss of a hydroxyl radical ($\bullet\text{OH}$): A common fragmentation for carboxylic acids, leading to a peak at m/z 153.
- Loss of a methyl radical ($\bullet\text{CH}_3$): Fragmentation of the methoxy group would result in a peak at m/z 155.
- Loss of a methoxy radical ($\bullet\text{OCH}_3$): This would lead to a fragment at m/z 139.
- Loss of the carboxyl group ($\bullet\text{COOH}$): Decarboxylation would produce a significant peak at m/z 125.

Experimental Protocol: Acquiring a Mass Spectrum

For a compound like **2-fluoro-6-methoxybenzoic acid**, a standard procedure using a gas chromatograph coupled with a mass spectrometer (GC-MS) with an electron ionization source would be appropriate.

- Sample Preparation: Dissolve a small amount of the solid compound (approx. 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
- Injection: Inject 1 μ L of the solution into the GC inlet, which is typically heated to 250 °C.
- Chromatographic Separation: Use a standard nonpolar capillary column (e.g., DB-5ms) with a temperature program, for instance, starting at 50 °C and ramping to 280 °C at 10 °C/min. Helium is used as the carrier gas.
- Ionization: As the compound elutes from the GC column, it enters the MS ion source, where it is bombarded with 70 eV electrons.
- Mass Analysis: The resulting ions are separated by a quadrupole or time-of-flight (TOF) analyzer and detected.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrations of specific chemical bonds and functional groups.

Experimental IR Spectrum

An Attenuated Total Reflectance (ATR) IR spectrum has been reported for **2-fluoro-6-methoxybenzoic acid**.^[3] The key absorption bands are summarized below.

Wavenumber (cm^{-1})	Intensity	Assignment
~3000-2500	Broad	O-H stretch (carboxylic acid dimer)
~1700	Strong	C=O stretch (carboxylic acid)
~1600, ~1480	Medium-Strong	C=C aromatic ring stretches
~1250	Strong	C-O stretch (aryl ether)
~1100	Medium	C-F stretch

Source: Adapted from Bio-Rad Laboratories, Inc. as provided by PubChem.[\[3\]](#)

Interpretation of the IR Spectrum

The IR spectrum provides clear evidence for the key functional groups in **2-fluoro-6-methoxybenzoic acid**.

- O-H Stretch: The very broad absorption in the $3000\text{-}2500\text{ cm}^{-1}$ region is highly characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer. In the solid state, benzoic acids typically form dimers through hydrogen bonding between their carboxyl groups.
- C=O Stretch: The strong, sharp peak around 1700 cm^{-1} is indicative of the carbonyl (C=O) stretch of the carboxylic acid. The position of this band can be influenced by conjugation with the aromatic ring and intramolecular hydrogen bonding.
- Aromatic C=C Stretches: The absorptions in the $1600\text{-}1450\text{ cm}^{-1}$ region are typical for C=C stretching vibrations within the benzene ring.
- C-O and C-F Stretches: The strong band around 1250 cm^{-1} is consistent with the asymmetric C-O-C stretch of the aryl ether (methoxy group). The C-F stretch is expected in the 1100 cm^{-1} region.

Experimental Protocol: Acquiring an ATR-IR Spectrum

ATR-IR is a convenient technique for solid samples that requires minimal sample preparation.

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and running a background scan.
- Sample Application: Place a small amount of the solid **2-fluoro-6-methoxybenzoic acid** onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure good contact between the sample and the crystal.
- Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm^{-1} .

- Cleaning: After the measurement, clean the crystal thoroughly.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution. It provides information about the chemical environment, connectivity, and spatial arrangement of atoms. Although experimental spectra are not publicly available, a detailed prediction is provided below based on established principles.

Predicted ^1H NMR Spectrum

The ^1H NMR spectrum will show signals for the aromatic protons, the methoxy protons, and the acidic proton of the carboxylic acid.

Predicted				
Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Rationale
~10.12	Broad Singlet	1H	COOH	The acidic proton is typically downfield and often broad due to exchange.
~7.4-7.6	Triplet	1H	H4	Coupled to H3 and H5 (if present, which it is not). In this case, it is coupled to H3 and H5, which are adjacent. The fluorine at C2 will also cause some coupling.
~6.8-7.0	Doublet of doublets	1H	H3	Coupled to H4 and the fluorine at C2.
~6.7-6.9	Doublet of doublets	1H	H5	Coupled to H4 and potentially a small long-range coupling to fluorine.
~3.9	Singlet	3H	OCH ₃	Methoxy protons are shielded and appear as a singlet as there are no adjacent protons.

Note: Predicted shifts are in CDCl_3 and are estimates. Actual values may vary based on solvent and concentration.

Predicted ^{13}C NMR Spectrum

The ^{13}C NMR spectrum is expected to show 8 distinct signals corresponding to the 8 carbon atoms in the molecule.

Predicted Chemical Shift (δ , ppm)	Assignment	Rationale
~165-170	C7 (COOH)	The carbonyl carbon of a carboxylic acid is highly deshielded.
~158-162 (d)	C2 (C-F)	The carbon directly attached to the highly electronegative fluorine atom will be downfield and will appear as a doublet due to one-bond C-F coupling.
~155-159	C6 (C-O)	The carbon attached to the oxygen of the methoxy group is also significantly deshielded.
~132-135	C4	Aromatic CH carbon.
~115-120	C1	The carbon bearing the carboxylic acid group.
~110-115 (d)	C3	This carbon is ortho to the fluorine, and its chemical shift will be affected. It will show a two-bond C-F coupling.
~105-110	C5	This carbon is para to the fluorine and ortho to the methoxy group, leading to increased shielding.
~56	C8 (OCH ₃)	The aliphatic carbon of the methoxy group is significantly shielded compared to the aromatic carbons.

Note: (d) indicates a doublet due to C-F coupling.

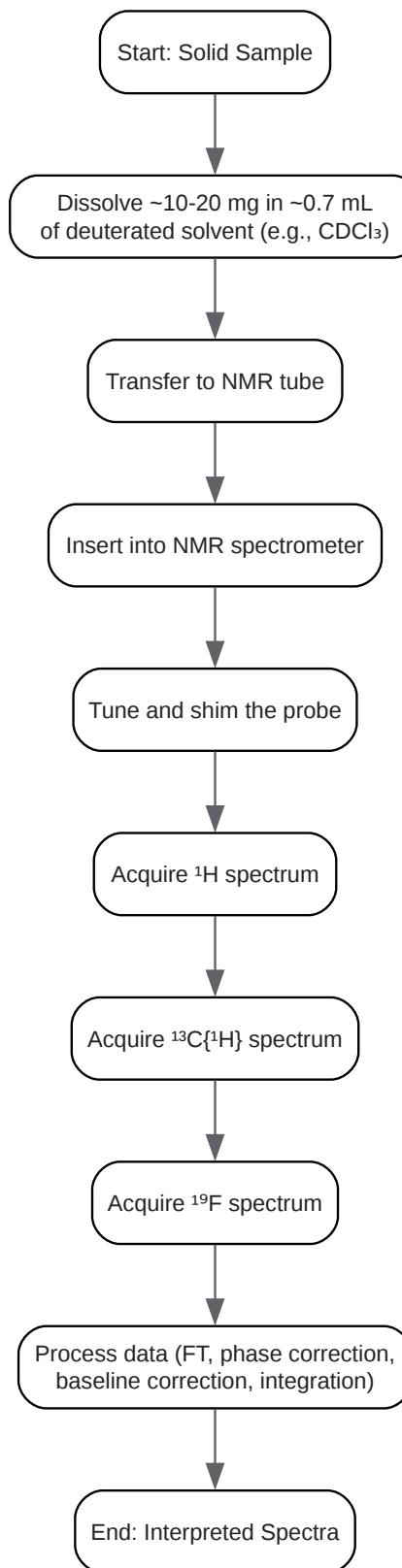
Predicted ¹⁹F NMR Spectrum

¹⁹F NMR is highly sensitive to the local electronic environment.

- Chemical Shift: For an aryl fluoride, the chemical shift is expected in the range of -110 to -140 ppm relative to CFCl₃. The presence of ortho and para electron-donating groups (methoxy and carboxylic acid) will influence the exact position.
- Multiplicity: The ¹⁹F signal will be split by the neighboring protons. It is expected to be a multiplet due to coupling with the ortho proton (H3) and the meta proton (H4).

Experimental Protocol: Acquiring NMR Spectra

High-quality NMR spectra can be obtained using a standard NMR spectrometer (e.g., 400 MHz).



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Caption: Workflow for NMR sample preparation and data acquisition.

- Sample Preparation: Accurately weigh 10-20 mg of **2-fluoro-6-methoxybenzoic acid** and dissolve it in approximately 0.7 mL of a deuterated solvent (e.g., chloroform-d, DMSO-d₆) in a vial. Transfer the solution to a 5 mm NMR tube.
- Instrument Setup: Insert the sample into the spectrometer. The instrument's software is used to lock onto the deuterium signal of the solvent and to shim the magnetic field for optimal homogeneity.
- ¹H NMR Acquisition: A standard one-pulse experiment is typically sufficient. A relaxation delay of 1-2 seconds and 8-16 scans will usually provide a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is standard. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be needed for quantitative analysis, although this is not typical for routine characterization.
- ¹⁹F NMR Acquisition: A simple one-pulse experiment is used. ¹⁹F is a highly sensitive nucleus, so a small number of scans is usually sufficient.
- Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Conclusion

The spectroscopic characterization of **2-fluoro-6-methoxybenzoic acid** relies on a combination of mass spectrometry, IR spectroscopy, and NMR spectroscopy. While experimental NMR and MS data are not widely published, a detailed analysis of the molecular structure allows for robust predictions of the expected spectral features. The experimental IR spectrum strongly supports the presence of the key functional groups. This guide provides the necessary framework for researchers to acquire, interpret, and validate the spectroscopic data for this compound, ensuring its structural integrity in research and development settings.

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